

Literature review on 2-Chloro-4-fluoronicotinic acid

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Compound of Interest

Compound Name: 2-Chloro-4-fluoronicotinic acid

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An In-depth Technical Guide to **2-Chloro-4-fluoronicotinic Acid**: A Versatile Scaffold for Modern Drug Discovery

Foreword by the Senior Application Scientist

In the landscape of modern medicinal chemistry, the strategic use of halogenated heterocyclic building blocks is not merely an option but a cornerstone of rational drug design. These scaffolds provide a robust framework upon which chemists can construct novel molecular architectures with finely tuned pharmacological profiles. Among these, **2-Chloro-4-fluoronicotinic acid** (CAS No. 929022-76-4) emerges as a particularly valuable, albeit specialized, intermediate. Its trifunctional nature—a nucleophilic pyridine core, an electrophilic carboxylic acid, and two distinct halogen atoms at strategic positions—offers a rich playground for synthetic diversification.

This guide is designed for the practicing researcher and drug development professional. It moves beyond a simple recitation of facts to provide a deeper understanding of the why—the causality behind synthetic choices and the strategic value of this molecule's unique features. We will explore its synthesis, dissect its reactivity, and project its potential applications, grounding our discussion in the principles of physical organic chemistry and contemporary drug design.

The Strategic Value of 2-Chloro-4-fluoronicotinic Acid in Synthesis

The utility of any synthetic building block is defined by its ability to introduce desirable structural and physicochemical properties into a target molecule. Halogenation is a premier strategy for modulating a drug candidate's lipophilicity, metabolic stability, and binding affinity.[1][2]

- The Fluoro Substituent (C4): The fluorine atom at the C4 position is a powerful modulator of local electronics. Its high electronegativity can lower the pKa of the pyridine nitrogen, reducing basicity and potentially mitigating off-target interactions with physiological amines. Furthermore, a C-F bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[3]
- The Chloro Substituent (C2): The chlorine atom at the C2 position serves a dual purpose. Electronically, it further withdraws electron density from the ring. Synthetically, it is the key reactive handle. The C2 position on a pyridine ring is activated toward nucleophilic aromatic substitution (SNAr) and serves as an excellent anchor point for palladium-catalyzed cross-coupling reactions, a pillar of modern drug synthesis.[2]
- The Carboxylic Acid (C3): This group provides the primary vector for diversification through amide bond formation, creating libraries of compounds for structure-activity relationship (SAR) studies. It is the classical anchor point for engaging with biological targets.

The orthogonal reactivity of these three functional groups is what makes **2-Chloro-4-fluoronicotinic acid** a highly strategic intermediate for building complex, drug-like molecules.

Physicochemical and Spectroscopic Profile

A clear understanding of a molecule's fundamental properties is the prerequisite for its effective use in synthesis.

Core Properties

The key identifying and physical properties of **2-Chloro-4-fluoronicotinic acid** are summarized below.

Property	Value	Source(s)
CAS Number	929022-76-4	[4] [5]
Molecular Formula	C ₆ H ₃ ClFNO ₂	[4] [5]
Molecular Weight	175.55 g/mol	[4] [5]
Appearance	Off-white to light brown solid	
IUPAC Name	2-chloro-4-fluoropyridine-3-carboxylic acid	
SMILES	O=C(O)C1=C(Cl)N=CC=C1F	[4]
InChI Key	GXDFQGOVWALHAS-UHFFFAOYSA-N	[4]
Storage Conditions	Inert atmosphere, room temperature	[5]

Structural Elucidation (Predicted Spectroscopic Data)

While experimental spectra for this specific compound are not widely available in public databases, its structure can be confidently confirmed using standard spectroscopic methods. The expected NMR chemical shifts are predictable based on established substituent effects on the pyridine ring.[\[6\]](#)[\[7\]](#)

Nucleus	Position	Predicted Chemical Shift (ppm)	Rationale & Expected Multiplicity
¹ H NMR	H-5	~ 8.3 - 8.5	Doublet. Deshielded by adjacent pyridine nitrogen and influenced by the C4-fluoro substituent.
¹ H NMR	H-6	~ 7.4 - 7.6	Doublet of doublets. Coupled to both H-5 and the C4-fluoro atom.
¹³ C NMR	C=O	~ 165 - 168	Carbonyl carbon, typically in this region.
¹³ C NMR	C-4	~ 160 - 164 (d)	Large ¹ J _{C-F} coupling constant. Highly deshielded due to direct attachment to fluorine.
¹³ C NMR	C-2	~ 150 - 153	Deshielded by both the adjacent nitrogen and the attached chlorine atom.
¹³ C NMR	C-6	~ 148 - 151 (d)	Deshielded by pyridine nitrogen. Shows smaller ³ J _{C-F} coupling.
¹³ C NMR	C-5	~ 115 - 118 (d)	Shielded relative to other ring carbons. Shows ² J _{C-F} coupling.
¹³ C NMR	C-3	~ 112 - 115	Shielded position, adjacent to the carboxyl group.

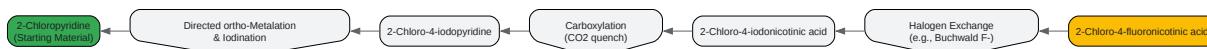
- Infrared (IR) Spectroscopy: Expect strong characteristic peaks for O-H stretching (broad, $\sim 2500\text{-}3300\text{ cm}^{-1}$) and C=O stretching ($\sim 1700\text{-}1725\text{ cm}^{-1}$) of the carboxylic acid, along with C-Cl ($\sim 700\text{-}800\text{ cm}^{-1}$) and C-F ($\sim 1000\text{-}1100\text{ cm}^{-1}$) vibrations.
- Mass Spectrometry (MS): The molecular ion peak (M^+) would exhibit a characteristic isotopic pattern for one chlorine atom ($M:M+2$ ratio of approximately 3:1).

Synthesis Strategy and Methodology

Published, peer-reviewed synthetic procedures for **2-Chloro-4-fluoronicotinic acid** are scarce, indicating its status as a specialized reagent. However, a robust synthetic route can be proposed based on established methodologies in heterocyclic chemistry. A logical approach involves the regioselective functionalization of a simpler pyridine precursor.

Proposed Retrosynthetic Pathway

A plausible pathway leverages directed ortho-metallation (DoM), a powerful tool for regioselective substitution on aromatic rings.



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Caption: Proposed retrosynthetic analysis for **2-Chloro-4-fluoronicotinic acid**.

Field-Proven Experimental Protocol (Adapted)

This protocol is an adapted, multi-step procedure based on known transformations for analogous pyridine systems.^[8] It represents a self-validating system where the success of each step can be confirmed by standard analytical techniques before proceeding.

Step 1: Synthesis of 2-Chloro-4-iodopyridine

- Causality: This step uses Lithium Diisopropylamide (LDA), a strong, non-nucleophilic base, to selectively deprotonate the C4 position of 2-chloropyridine. The chloro group at C2 directs

the deprotonation to the adjacent C3 or the remote C4. Steric hindrance from the bulky LDA favors deprotonation at the more accessible C4 position. The resulting lithiated intermediate is a potent nucleophile that is quenched with an iodine source.

- Methodology:

- To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 200 mL).
- Cool the flask to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in THF to form LDA *in situ*.
- Add 2-chloropyridine (1.0 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
- Add a solution of iodine (I₂, 1.2 eq) in THF dropwise. The dark color of the iodine should dissipate upon addition.
- Allow the reaction to warm slowly to room temperature overnight.
- Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude product by column chromatography to yield 2-chloro-4-iodopyridine.

Step 2: Synthesis of **2-Chloro-4-fluoronicotinic acid**

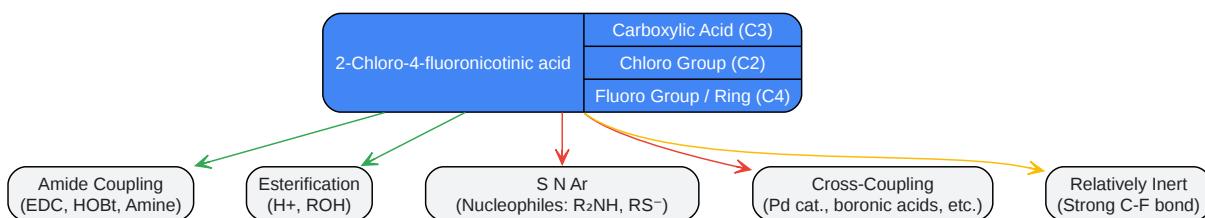
- Causality: This is a more complex transformation. A one-pot lithiation-carboxylation followed by a subsequent halogen exchange could be envisioned. Alternatively, direct fluorination of an iodo- or bromo-precursor using a nucleophilic fluorinating agent (e.g., CsF) or a palladium-catalyzed reaction is a modern approach. The following describes a lithiation-carboxylation of the product from Step 1, which would yield 2-chloro-4-iodonicotinic acid, a close precursor. The final I-to-F exchange is a challenging step that often requires

specialized catalysts (e.g., Buchwald ligands with a palladium source and a fluoride source like AgF).

- Methodology (for the precursor 2-chloro-4-iodonicotinic acid):
 - Dissolve 2-chloro-4-iodopyridine (1.0 eq) in anhydrous THF and cool to -78 °C under argon.
 - Add LDA (1.1 eq) dropwise and stir for 1 hour to effect a lithium-halogen exchange, forming 2-chloro-4-lithiopyridine.
 - Bubble dry carbon dioxide (CO₂) gas through the solution for 2 hours or add an excess of crushed dry ice.
 - Allow the mixture to warm to room temperature.
 - Quench with water and acidify with 1M HCl to a pH of ~3-4 to precipitate the carboxylic acid.
 - Filter the solid, wash with cold water, and dry under vacuum. This would yield 2-chloro-4-iodonicotinic acid, which could then be subjected to fluorination conditions.

Chemical Reactivity and Synthetic Utility

The synthetic power of **2-Chloro-4-fluoronicotinic acid** lies in the orthogonal reactivity of its functional groups, allowing for sequential, controlled modifications.

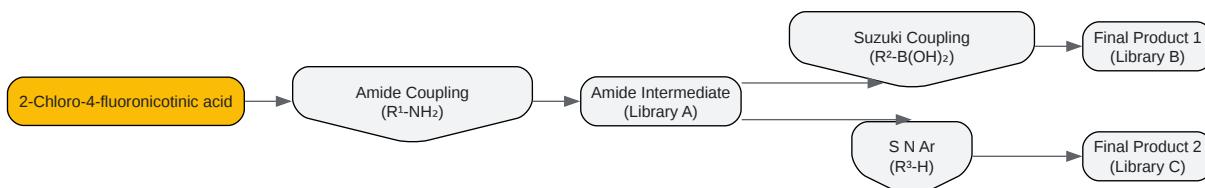


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Caption: Key reactive sites on 2-Chloro-4-fluoronicotinic acid.

Workflow for Small Molecule Library Synthesis

A typical workflow for leveraging this building block in a drug discovery program involves initial derivatization at the carboxylic acid, followed by diversification at the C2-chloro position. This strategy allows for the rapid generation of a matrix of related compounds to explore the chemical space around a biological target.



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Caption: General workflow for library synthesis.

Applications in Medicinal Chemistry

While specific drugs derived from **2-Chloro-4-fluoronicotinic acid** are not yet in the public domain, its value can be projected from the extensive use of its parent scaffold, 2-chloronicotinic acid, and the known benefits of fluorination. Derivatives of 2-chloronicotinic acid are key intermediates in the synthesis of anti-inflammatory drugs, antibiotics, and herbicides.^[9] ^[10]

The introduction of the C4-fluoro group offers medicinal chemists a powerful tool to overcome common drug development hurdles:

- Metabolic Stability: The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450s), preventing unwanted degradation of the drug. ^[1]

- **Receptor Binding:** Fluorine can participate in favorable non-covalent interactions (dipole-dipole, hydrogen bonds) with protein targets, potentially increasing binding affinity and potency.
- **Membrane Permeability:** Selective fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.[\[1\]](#)

This scaffold is therefore an ideal starting point for developing kinase inhibitors, GPCR modulators, and other targeted therapies where precise control over physicochemical properties is paramount.

Safety and Handling

As with any reactive chemical intermediate, proper handling of **2-Chloro-4-fluoronicotinic acid** is essential. The following information is derived from available Safety Data Sheets (SDS).

Hazard Class	Statement	Pictogram
Acute Toxicity	H302: Harmful if swallowed	GHS07
Skin Irritation	H315: Causes skin irritation	GHS07
Eye Irritation	H319: Causes serious eye irritation	GHS07
Respiratory	H335: May cause respiratory irritation	GHS07

- **Handling:** Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[5\]](#)
- **Storage:** Keep the container tightly sealed in a dry, cool, and well-ventilated place. Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[\[5\]](#)
- **Spills:** In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a sealed container for disposal.

Conclusion and Future Outlook

2-Chloro-4-fluoronicotinic acid represents a confluence of desirable features for a modern synthetic building block. While not a common commodity chemical, its strategic value lies in the precise arrangement of its functional groups, which allows for controlled, sequential diversification. The presence of both chloro and fluoro substituents provides chemists with a powerful toolkit to modulate the electronic, steric, and metabolic properties of target molecules. As drug discovery programs continue to demand more complex and finely tuned candidates, the utility of such sophisticated intermediates is poised to grow, making **2-Chloro-4-fluoronicotinic acid** a valuable asset for tackling the therapeutic challenges of the future.

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